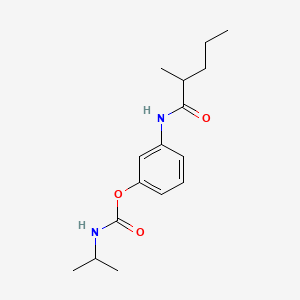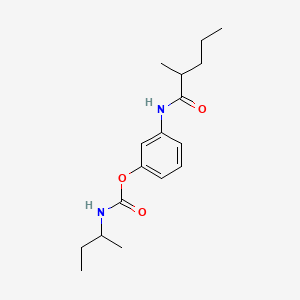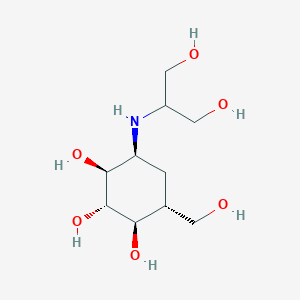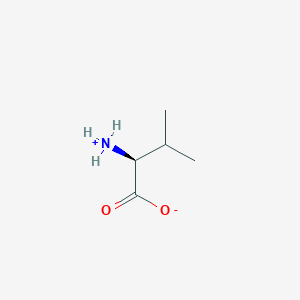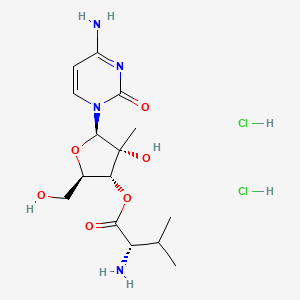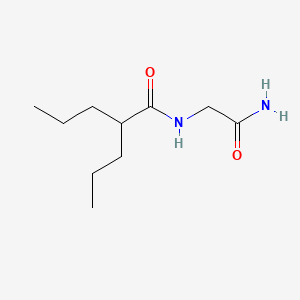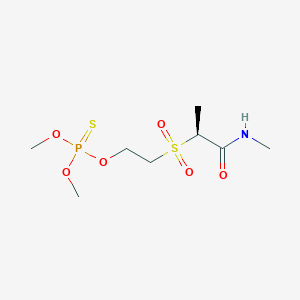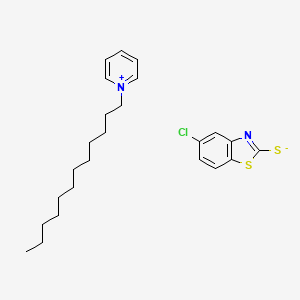
Ácido 4,5-dihidro-3-fenil-5-isoxazolacético
Descripción general
Descripción
Actúa bloqueando la señalización descendente de los receptores tipo Toll TLR2, TLR4 y TLR6, lo que reduce la producción de diversas citocinas, incluidas las interleucinas y el factor de necrosis tumoral alfa . Este compuesto ha sido investigado por sus posibles efectos terapéuticos en afecciones como la artritis, la inflamación pulmonar y otras enfermedades autoinmunitarias .
Aplicaciones Científicas De Investigación
VGX-1027 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la química del isoxazol y su reactividad.
Biología: VGX-1027 se utiliza para investigar el papel de los receptores tipo Toll en las respuestas inmunitarias y la inflamación.
Medicina: El compuesto ha sido estudiado por sus posibles efectos terapéuticos en enfermedades autoinmunitarias, diabetes y afecciones inflamatorias
Mecanismo De Acción
VGX-1027 ejerce sus efectos bloqueando la señalización descendente de los receptores tipo Toll TLR2, TLR4 y TLR6. Esta inhibición reduce la producción de citocinas proinflamatorias, incluidas las interleucinas y el factor de necrosis tumoral alfa . Los objetivos moleculares y las vías involucradas incluyen la modulación de la activación de las células inmunitarias y la inhibición de la presentación de antígenos inflamatorios .
Análisis Bioquímico
Biochemical Properties
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IFN-γ by interfering with the signaling pathways of toll-like receptors (TLR) 2/6 and TLR 4 on macrophages . This interaction reduces the secretion of these cytokines, thereby modulating the immune response and reducing inflammation.
Cellular Effects
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid exerts significant effects on various cell types and cellular processes. It has been demonstrated to inhibit the proliferation of CD4+CD25- T cells in response to bacterial antigens . Additionally, this compound enhances cell survival by interfering with the toxic effects of cytokines on cells. It also prevents the death of pancreatic islet cells induced by IL-1β and IFN-γ, highlighting its potential in protecting cells from immune-mediated damage .
Molecular Mechanism
The molecular mechanism of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid involves its binding interactions with biomolecules and its ability to modulate gene expression. This compound inhibits the secretion of pro-inflammatory cytokines by interfering with the signaling pathways of TLR 2/6 and TLR 4 on macrophages . It also reduces the accumulation of nitrites and enhances cell survival by mitigating the toxic effects of cytokines . These actions contribute to its immunomodulatory effects and potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid have been observed to change over time. The compound is stable when stored in DMSO at -20°C for up to three months . Long-term studies have shown that it can prevent the development of spontaneous type 1 diabetes in NOD mice and reduce the clinical signs of diabetes induced by multiple low doses of streptozotocin . These findings suggest that the compound maintains its efficacy over extended periods in laboratory conditions.
Dosage Effects in Animal Models
The effects of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid vary with different dosages in animal models. In NOD mice, the compound has been shown to prevent the development of type 1 diabetes at specific dosages . Higher doses may lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. In models of systemic lupus erythematosus (SLE), the compound improved disease symptoms and increased survival rates, further demonstrating its potential in treating autoimmune diseases .
Metabolic Pathways
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s immunomodulatory effects are mediated through its interactions with TLR signaling pathways, which play a critical role in immune responses . These interactions influence metabolic flux and the levels of metabolites involved in inflammation and immune regulation.
Transport and Distribution
Within cells and tissues, 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its immunomodulatory effects . The compound’s ability to modulate immune responses is dependent on its distribution within specific tissues and cells.
Subcellular Localization
The subcellular localization of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects at the appropriate sites within cells, contributing to its immunomodulatory properties.
Métodos De Preparación
La síntesis de VGX-1027 implica la formación del anillo isoxazol, que es un componente estructural clave del compuesto. La ruta sintética generalmente incluye los siguientes pasos:
Formación del anillo isoxazol: Esto implica la ciclización de precursores apropiados en condiciones de reacción específicas.
Introducción del grupo fenilo: El grupo fenilo se introduce mediante una reacción de sustitución.
Formación del derivado del ácido acético: El paso final implica la formación del derivado del ácido acético, completando la síntesis de VGX-1027.
Los métodos de producción industrial para VGX-1027 probablemente involucrarían la optimización de estos pasos sintéticos para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.
Análisis De Reacciones Químicas
VGX-1027 experimenta varias reacciones químicas, que incluyen:
Oxidación: VGX-1027 puede sufrir reacciones de oxidación, que pueden implicar el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción de VGX-1027 pueden involucrar reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando el grupo fenilo o el anillo isoxazol.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y condiciones controladas de temperatura y presión. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas.
Comparación Con Compuestos Similares
VGX-1027 es único en su capacidad de modular múltiples receptores tipo Toll simultáneamente. Compuestos similares incluyen:
Inhibidores de TLR4: Compuestos como TAK-242 y Eritoran, que se dirigen específicamente a TLR4.
Derivados de isoxazol: Otros derivados de isoxazol con propiedades inmunomoduladoras, como Leflunomida
VGX-1027 destaca por su actividad de amplio espectro contra múltiples receptores tipo Toll, lo que lo convierte en un compuesto versátil para la investigación y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFJHYRCIHHATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445023 | |
| Record name | 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6501-72-0 | |
| Record name | VGX-1027 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006501720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VGX-1027 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZENUZOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKT814N13R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


